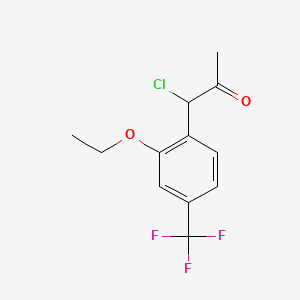
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2. This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethyl group attached to a phenyl ring, along with a propanone backbone. It is a versatile compound used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-4-(trifluoromethyl)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The purification of the final product is typically achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3), sodium methoxide (NaOCH3), or thiourea (NH2CSNH2) are used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学研究应用
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and trifluoromethyl group play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.
相似化合物的比较
Similar Compounds
1-Chloro-1-(2-methoxy-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure with a methoxy group instead of an ethoxy group.
1-Chloro-1-(2-ethoxy-4-(difluoromethyl)phenyl)propan-2-one: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)butan-2-one: Similar structure with a butanone backbone instead of a propanone backbone.
Uniqueness
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound highly reactive and suitable for various chemical transformations. The ethoxy group also contributes to its solubility and reactivity, making it a valuable intermediate in organic synthesis.
生物活性
1-Chloro-1-(2-ethoxy-4-(trifluoromethyl)phenyl)propan-2-one, with the molecular formula C12H12ClF3O2, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chloro group, an ethoxy group, and a trifluoromethyl group contributes to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chloro Group : Enhances electrophilicity.
- Ethoxy Group : Increases lipophilicity and solubility.
- Trifluoromethyl Group : Modulates electronic properties, potentially enhancing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H12ClF3O2 |
| Molecular Weight | 280.67 g/mol |
| CAS Number | 1804180-43-5 |
Research indicates that the trifluoromethyl group significantly influences the compound's biological activity. This group can enhance binding affinity to various molecular targets, including enzymes involved in metabolic pathways. The compound may act as an inhibitor for specific enzymes, which is crucial in therapeutic applications.
Enzyme Inhibition
This compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO). These enzymes are important for neurotransmitter regulation, making the compound a candidate for neuroprotective agents.
Case Study Findings :
- AChE Inhibition : Exhibited IC50 values in the low micromolar range, indicating significant inhibitory potential.
- MAO-B Inhibition : Demonstrated promising results with potential implications for treating neurodegenerative diseases like Alzheimer's.
Cytotoxicity Studies
Preliminary cytotoxicity assays have been conducted on various cancer cell lines. The results suggest that the compound exhibits selective toxicity towards certain cancer cells while maintaining lower toxicity towards normal cells.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to elucidate how modifications influence biological activity. The introduction of the trifluoromethyl group was found to enhance potency against target enzymes compared to non-fluorinated analogs.
Summary of Research Data
| Study Reference | Biological Activity | IC50 Values |
|---|---|---|
| Study 1 | AChE Inhibition | 3 μM |
| Study 2 | MAO-B Inhibition | 27 μM |
| Study 3 | Cytotoxicity in Cancer | Varies by Cell Line |
属性
分子式 |
C12H12ClF3O2 |
|---|---|
分子量 |
280.67 g/mol |
IUPAC 名称 |
1-chloro-1-[2-ethoxy-4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-18-10-6-8(12(14,15)16)4-5-9(10)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI 键 |
DUUVVPNSXIVKKP-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(F)(F)F)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















